molecular formula C19H21NO B1292433 2'-Azetidinomethyl-2,3-dimethylbenzophenone CAS No. 898754-85-3

2'-Azetidinomethyl-2,3-dimethylbenzophenone

Cat. No. B1292433
CAS RN: 898754-85-3
M. Wt: 279.4 g/mol
InChI Key: CQHPCDMCENVNSJ-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-2,3-dimethylbenzophenone is not directly mentioned in the provided papers. However, the papers do discuss related azetidin-2-one compounds, which are four-membered cyclic lactams known as beta-lactams. These compounds are recognized for their strain energy and are used as building blocks for synthesizing a variety of organic molecules, including beta-lactam antibiotics. The beta-lactam synthon method is a development in methodology that allows for the synthesis of diverse molecules that do not contain the beta-lactam ring structure .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives is a topic of interest due to their biological significance. For instance, novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones with antibacterial properties have been synthesized and confirmed using spectral techniques. These compounds were also docked into the active site of the enzyme transpeptidase, showing good affinity and potent antibacterial activity . Additionally, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents has been explored, with some compounds displaying potent antiproliferative activity .

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is crucial for their biological activity. X-ray crystallography studies have indicated the importance of the torsional angle between phenyl rings in the compounds for antiproliferative activity. A trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for such activity .

Chemical Reactions Analysis

Azetidin-2-ones are versatile intermediates that can undergo selective bond cleavage of the strained ring, leading to further transformations. This makes them powerful building blocks for synthesizing a wide range of synthetic target molecules . Moreover, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols under Mitsunobu conditions, demonstrating the chemical reactivity of azo compounds related to azetidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-one derivatives are not explicitly detailed in the provided papers. However, the strain energy associated with the four-membered lactam ring is a significant factor in their reactivity and is exploited in various synthetic applications. The spectral techniques used to confirm the structures of synthesized compounds, such as IR, Mass, and 1H-NMR, are indicative of their physical and chemical characteristics .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis of Azetidinones and Thiazolidines : A study detailed the synthesis of 2-Azetidinones through reactions involving Schiff bases and chloroacetyl chloride, leading to compounds with significant antibacterial activity (Yadav et al., 2012).
  • Catalytic Applications : Research on the Friedel-Crafts benzoylation of p-xylene explored using 2,5-Dimethylbenzophenone as a precursor, demonstrating the efficacy of novel clay-supported catalysts for sustainable chemical processes (Yadav, Asthana, & Kamble, 2003).
  • Biochemical Evaluation for Antitumor Agents : A biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones identified potent antiproliferative compounds, highlighting the role of torsional angles and trans configurations in enhancing antitumor activity (Greene et al., 2016).

Applications in Material Science and Catalysis

  • Coordination Behavior and Corrosion Inhibition : A study on the coordination behavior of Schiff bases with various metal ions, including manganese(II), copper(II), and zinc(II), revealed their potential as corrosion inhibitors, emphasizing the versatility of these compounds in material science (Mishra et al., 2015).
  • Rhodium-Mediated C–C Bond Activation : Research demonstrated the novel C–C bond activation in azetidines by rhodium, facilitating alkyl group elimination or migration, which could be valuable in organic synthesis and catalysis (Baksi et al., 2007).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Evaluation : Synthesis of thiazolidinone, azetidinone, and indolylthienopyrimidines has been reported, with some compounds showing promising antioxidant and antimicrobial activities. This indicates the potential of azetidinone derivatives in developing new therapeutic agents (Saundane et al., 2012).

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-5-10-17(15(14)2)19(21)18-9-4-3-8-16(18)13-20-11-6-12-20/h3-5,7-10H,6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHPCDMCENVNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643706
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-2,3-dimethylbenzophenone

CAS RN

898754-85-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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